Clemastine Fumarate is a synthetic ethanolamine with anticholinergic, sedative, and histamine H1 antagonistic properties. Clemastine fumarate blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. This drug also prevents histamine-induced pain and itching of mucous membranes.
A histamine H1 antagonist used as the hydrogen fumarate in hay fever, rhinitis, allergic skin conditions, and pruritus. It causes drowsiness.
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Clemastine fumarate
CAS No.: 14976-57-9
Cat. No.: VC20761536
Molecular Formula: C25H30ClNO5
Molecular Weight: 460.0 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 14976-57-9 |
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Molecular Formula | C25H30ClNO5 |
Molecular Weight | 460.0 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
Standard InChI | InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 |
Standard InChI Key | PMGQWSIVQFOFOQ-YKVZVUFRSA-N |
Isomeric SMILES | C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O |
SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Appearance | White to light yellow crystalline powder. |
Boiling Point | 154 °C at 0.02 mm Hg |
Colorform | Colorless to faintly yellow crystalline powder |
Melting Point | 177-178 °C |
Chemical Properties and Structure
Clemastine fumarate belongs to the benzhydryl ether group of antihistaminic compounds. Its chemical name is (+)-(2R)-2-[2-[[(R)-p-Chloro-α-methyl-α-phenylbenzyl]-oxy]ethyl]-1-methylpyrrolidine fumarate . The compound presents as a colorless to faintly yellow, odorless, crystalline powder .
Physical and Chemical Properties
The physical and chemical properties of clemastine fumarate are essential for understanding its pharmaceutical behavior and applications. The table below summarizes these key characteristics:
Property | Value |
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Average Molecular Weight | 459.97 g/mol |
Monoisotopic Weight | 459.1812508 g/mol |
Chemical Formula | C₂₅H₃₀ClNO₅ |
CAS Number | 14976-57-9 |
Synonyms | Clemastine hydrogen fumarate |
UNII | 19259EGQ3D |
These properties are crucial for pharmaceutical formulation and quality control processes .
Solubility Properties
Recent research has investigated the solubility of clemastine fumarate in supercritical carbon dioxide (ScCO₂) across temperature ranges from 308 to 338 K and pressure ranges from 12 to 27 MPa. The measured solubilities were reported in terms of mole faction (mol/mol total) and ranged from 1.61 × 10⁻⁶ to 9.41 × 10⁻⁶ . These solubility characteristics are particularly relevant for potential applications in particle micronization using supercritical fluid technology, which has gained significant importance in recent pharmaceutical development .
Pharmacology
Clemastine fumarate exhibits a complex pharmacological profile that extends beyond its primary antihistaminic effects.
Mechanism of Action
Clemastine fumarate functions as an antagonist at histamine H1 receptors. Antihistamines appear to compete with histamine for cell receptor sites on effector cells, thereby preventing histamine from exerting its physiological effects . Within the vascular system, H1-receptor antagonists inhibit both the vasoconstrictor and vasodilator effects of histamine . This competitive antagonism affects various physiological responses to histamine, including increased capillary permeability and dilatation, edema formation, the "flare" and "itch" response, and gastrointestinal and respiratory smooth muscle constriction .
In addition to its antihistaminic properties, clemastine fumarate also demonstrates anticholinergic (drying) and sedative effects. These anticholinergic properties contribute to both its therapeutic benefits and side effect profile .
Pharmacokinetics
The pharmacokinetic profile of clemastine fumarate has been characterized through multiple studies:
Parameter | Value |
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Bioavailability | 39.2% |
Metabolism | Hepatic |
Elimination Half-life | 21.3 hours |
Excretion | Renal |
Peak Antihistaminic Activity | 5-7 hours post-dose |
Duration of Action | 10-12 hours (up to 24 hours in some cases) |
Wheal and flare studies have demonstrated clemastine's inherently long duration of antihistaminic effects. In normal human subjects receiving histamine injections over a 24-hour period, the antihistaminic activity of clemastine reached its peak at 5 to 7 hours, persisted for 10 to 12 hours, and in some cases, lasted for as long as 24 hours .
Pharmacokinetic studies using ³H and ¹⁴C labeled compound have shown that clemastine is rapidly and nearly completely absorbed from the gastrointestinal tract .
Medical Uses
Clemastine fumarate has established therapeutic applications in multiple domains of medicine, with emerging roles in neurological conditions.
Approved Indications
Clemastine fumarate is primarily indicated for allergic conditions across different formulations:
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Relief of symptoms associated with allergic rhinitis, including:
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Relief of mild, uncomplicated allergic skin manifestations, specifically:
It's important to note that for dermatologic indications, clemastine is indicated at the 2.68 mg dosage level only, while the syrup formulation is approved for use in both pediatric populations (ages 6-12 years) and adults .
Investigational Uses
Beyond its approved indications, clemastine fumarate has been investigated for novel therapeutic applications, particularly in neurological conditions:
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Multiple Sclerosis (MS): Clemastine fumarate has been studied as a potential remyelinating agent for treating MS-related chronic demyelinating optic neuropathy and brain lesions .
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Remyelination Therapy: Research has indicated clemastine's ability to stimulate differentiation of oligodendrocyte precursor cells in vitro, in animal models, and in human cells, suggesting potential for myelin repair even following prolonged damage .
These investigational applications represent significant potential expansions of clemastine's therapeutic profile beyond its traditional antihistaminic uses.
Formulations and Dosage
Clemastine fumarate is available in multiple pharmaceutical formulations to address various clinical needs and patient populations.
Tablet Formulation
Clemastine fumarate tablets are available for oral administration. The typical formulation contains clemastine 1.34 mg (present as clemastine fumarate 1.68 mg) .
Syrup Formulation
Each 5 mL (teaspoonful) of Clemastine Fumarate Syrup contains clemastine 0.5 mg (present as clemastine fumarate 0.67 mg). The syrup formulation includes additional ingredients:
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Alcohol 5.5%
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Flavors
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Maleic Acid
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Methylparaben
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Propylene Glycol
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Propylparaben
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Purified Water
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Saccharin Sodium
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Sodium Hydroxide
The syrup formulation has an approximate pH of 6.2 and appears as a colorless to faintly yellow, odorless, crystalline powder .
Research in Multiple Sclerosis
Recent research has explored clemastine fumarate's potential as a remyelinating agent in multiple sclerosis, with both promising and concerning findings emerging from clinical trials.
ReBUILD Trial
The ReBUILD trial was a single-center, 150-day, double-blind, randomized, placebo-controlled, crossover trial investigating clemastine fumarate as a treatment for patients with relapsing multiple sclerosis with chronic demyelinating optic neuropathy on stable immunomodulatory therapy .
Methods and Design
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Patient eligibility: Patients with relapsing multiple sclerosis with chronic demyelinating optic neuropathy on stable immunomodulatory therapy, with disease duration less than 15 years .
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Randomization: Patients were randomly assigned (1:1) to receive either:
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Primary outcome: Shortening of P100 latency delay on full-field, pattern-reversal, visual-evoked potentials
Key Findings
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Between January 1, 2014, and April 11, 2015, 50 patients were randomly assigned to treatment groups (25 per group) .
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The primary efficacy endpoint was met: clemastine fumarate treatment reduced the latency delay by 1.7 ms/eye (95% CI 0.5-2.9; p=0.0048) when analyzing the trial as a crossover .
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Clemastine fumarate treatment was associated with fatigue, but no serious adverse events were reported .
Significance
The ReBUILD trial represented the first randomized controlled trial to document efficacy of a remyelinating drug for the treatment of chronic demyelinating injury in multiple sclerosis. The findings suggested that myelin repair can be achieved even following prolonged damage .
Multi-parametric MRI Study
Following the success of the ReBUILD trial, a follow-up study was designed to examine clemastine fumarate's protective and reparative effects in the context of chronic demyelinating brain lesions as imaged by multi-parametric MRI assessments .
This clinical trial aimed to assess magnetic resonance imaging evidence of remyelination using clemastine fumarate in patients with chronic demyelinated lesions, focusing on its effect on MRI metrics of chronic lesions found in patients with confirmed relapsing-remitting multiple sclerosis .
Key Findings
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The clemastine arm of the TRAP-MS trial was halted following the discovery of increased disability accumulation in cases of non-lesional multiple sclerosis .
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Patients treated with clemastine exhibited elevated erythrocyte sedimentation rate/C-reactive protein, weight gain, and CSF proteomic changes indicative of enhanced innate immunity and pyroptotic cell death .
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Mechanistic studies revealed clemastine's activation of inflammasome and pyroptosis in macrophages and oligodendrocytes, highlighting potential CNS injury pathways in MS progression .
Recent Research
Very recent research (April 2024) indicates that clemastine fumarate accelerates the accumulation of disability in patients progressing by non-lesional MS activity by potentiating intrathecal P2RX7 signaling and pyroptosis . Clemastine-treated patients had significantly higher treatment-induced disability progression slopes compared to other TRAP-MS treatments .
These concerning findings highlight the complex nature of drug repurposing efforts and the need for careful safety monitoring in clinical trials, particularly when investigating novel therapeutic applications of established medications.
Novel Research Applications
Beyond its applications in allergy treatment and multiple sclerosis research, clemastine fumarate has been studied for various pharmaceutical applications and formulation innovations.
Supercritical Carbon Dioxide Applications
Recent research has explored the solubilities of clemastine fumarate in supercritical carbon dioxide (ScCO₂) at various temperatures (308 to 338 K) and pressures (12 to 27 MPa) . This investigation has relevance for:
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Particle micronization techniques using supercritical fluid technology, which is increasingly important in pharmaceutical development .
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Development of precise dosage forms, which is essential for both clinical trials and therapeutic applications .
Various models were used to correlate the solubility data, with the Reddy and Garlapati model emerging as the best model with an average absolute relative deviation (AARD) of 7.57% . Additionally, thermodynamic parameters like heats of reaction, sublimation, and solvation of clemastine fumarate were calculated and reported .
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